molecular formula C10H22O2 B7797864 2-(Octyloxy)ethanol CAS No. 68954-94-9

2-(Octyloxy)ethanol

Cat. No. B7797864
CAS RN: 68954-94-9
M. Wt: 174.28 g/mol
InChI Key: ZQCIMPBZCZUDJM-UHFFFAOYSA-N
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Description

“2-(Octyloxy)ethanol” is a chemical compound with the molecular formula C10H22O2 . It is also known by other names such as Ethylene glycol mono-n-octyl ether, 1-(2-Hydroxyethoxy)octane, and Ethylene glycol monooctyl ether .


Molecular Structure Analysis

The molecular structure of “2-(Octyloxy)ethanol” consists of a two-carbon backbone (the “ethanol” part of the name) with an octyl group (an eight-carbon chain) attached via an oxygen atom . The presence of the oxygen atom makes this compound an ether. The hydroxyl (-OH) group attached to one end of the molecule gives it some polarity, which can affect its physical and chemical properties.


Physical And Chemical Properties Analysis

“2-(Octyloxy)ethanol” has a molecular weight of 174.2805 . It has a density of 0.9±0.1 g/cm3, a boiling point of 241.7±8.0 °C at 760 mmHg, and a flash point of 65.8±6.3 °C . It also has a molar refractivity of 51.7±0.3 cm3, and a molar volume of 197.5±3.0 cm3 .

Scientific Research Applications

  • Hydrogen Production from Ethanol : Ethanol, including bio-ethanol, is used in the production and purification of hydrogen by redox processes. This process involves the complete decomposition of ethanol at temperatures ranging from 625 to 750°C, producing a gas stream primarily consisting of hydrogen and carbon monoxide (Hormilleja et al., 2014).

  • Development of Electro-Optical Active Polyurethanes : New derivatives of 2-{(2-hydroxyethyl)-[4-(4-nitrophenylazo)phenyl]amino}ethanol have been synthesized for electro-optical applications. These compounds are used in non-linear optical (NLO) performance in guest-host films, demonstrating potential in advanced material sciences (Jecs et al., 2009).

  • Selective Hydrogenation in Chemical Synthesis : 2-Phenyl ethanol, an important chemical in perfumes, deodorants, soaps, and detergents, is produced by hydrogenation of styrene oxide using polyurea encapsulated catalysts. This process is considered clean and green, indicating its environmental benefits (Yadav & Lawate, 2011).

  • Oxidation of Alcohols to Carbonyl Compounds : The catalytic oxidation of alcohols like 2-octanol to 2-octanone using N-hydroxyphthalimide combined with a cobalt species highlights a method for efficient alcohol oxidation, potentially useful in various organic syntheses (Iwahama et al., 2000).

  • Renewable Gasoline and Solvent Production : 2,3-Butanediol, a renewable alcohol, is dehydrated to produce dioxolane mixtures, which have potential applications as a sustainable gasoline blending component, diesel oxygenate, and industrial solvent (Harvey et al., 2016).

  • Autoignition of Ethanol : The study of the autoignition of ethanol under various conditions provides valuable data for the development of a validated chemical kinetic mechanism for ethanol, which is important in renewable energy sources and fuel efficiency (Mittal et al., 2014).

  • Volumetric and Transport Behavior in Mixtures : The study of non-ideal behaviors in binary mixtures of 2-butoxy ethanol with other alcohols offers insights into molecular interactions and structural effects, significant in the understanding of liquid mixtures' properties (Dubey & Kaur, 2014).

  • FT-IR Studies in Alkoxy Alkanols and Alcohols Mixtures : The thermo-physical properties and spectra analysis of mixtures involving 2-(2-butoxyethoxy) ethanol provide a deeper understanding of the –OH interactions and structural variation in alcohols (Kaur & Dubey, 2018).

  • Thermodynamic Properties in Liquid Mixtures : Research on liquid-liquid equilibria in mixtures containing 2-(2-ethoxyethoxy)ethanol helps understand the thermodynamic properties in solutions, which is crucial in the chemical industry for separation processes and mixture design (Martínez et al., 2000).

  • Ethanol Electrooxidation Studies : Investigating ethanol electrooxidation on palladium electrodes in alkaline media is key for understanding ethanol's role in fuel cell applications and its oxidation products (Zhou et al., 2010).

properties

IUPAC Name

2-octoxyethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O2/c1-2-3-4-5-6-7-9-12-10-8-11/h11H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQCIMPBZCZUDJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

27252-75-1
Record name Polyethylene glycol octyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27252-75-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID4075328
Record name 2-(Octyloxy)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4075328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Octyloxy)ethanol

CAS RN

10020-43-6, 27252-75-1, 68954-94-9
Record name Ethylene glycol monooctyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10020-43-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Octyloxy)ethanol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Poly(oxy-1,2-ethanediyl), .alpha.-octyl-.omega.-hydroxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Alcohols, C8-20, ethoxylated
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-(Octyloxy)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4075328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octan-1-ol, ethoxylated
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.105.564
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-(octyloxy)ethanol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Ethoxylated fatty alcohol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18
Citations
PM Veiga, ACL Gomes, CO Veloso, CA Henriques - Molecular Catalysis, 2018 - Elsevier
… the formation of 2-octyloxy ethanol. Unlike the other zeolites, 2-octyloxy ethanol is the main … of 1,1-oxybis octane and 2-octyloxy ethanol depending on the catalyst. Ethylene glycol …
Number of citations: 15 www.sciencedirect.com
V Ioffe, T Kalendarev, I Rubinstein, E Mizerikhin… - … of Chromatography A, 2003 - Elsevier
Lipophillic derivatives of strong calcium chelator BAPTA—DP-b99 and DP-109—are potential drug substances for cerebrovascular and neurodegenerative diseases. The previously …
Number of citations: 3 www.sciencedirect.com
G Natrella, G Gambacorta, M Faccia - Czech Journal of Food Sciences, 2020 - old-aj.cz
The evolution of volatile organic compounds during the production process of Mozzarella di Gioia del Colle (traditional type) was investigated in comparison with citric mozzarella (…
Number of citations: 10 www.old-aj.cz
B Uçar - 2021 - search.proquest.com
… that 2-octyloxy ethanol production had an important role for mono ether production which occurs by auto-etherification. The 2octyloxy ethanol … conditions for 2-octyloxy ethanol, which …
Number of citations: 0 search.proquest.com
B Uçar - 2021 - gcris.iyte.edu.tr
… that 2-octyloxy ethanol production had an important role for mono ether production which occurs by auto-etherification. The 2octyloxy ethanol … conditions for 2-octyloxy ethanol, which …
Number of citations: 2 gcris.iyte.edu.tr
G Natrella, M Faccia, JM Lorenzo, P De Palo… - Journal of dairy …, 2020 - Elsevier
In the present study, the sensory characteristics and the volatile organic compound (VOC) profiles of high-moisture mozzarella made by different acidification techniques were compared…
Number of citations: 21 www.sciencedirect.com
Y Jie, T Shi, Z Zhang, Q Yan - Metabolites, 2021 - mdpi.com
Non-aromatic rice is often sold at the price of aromatic rice to increase profits, seriously impairing consumer experience and brand credibility. The assessment of rice varieties origins in …
Number of citations: 8 www.mdpi.com
A Behr, B Turkowski, R Roll, R Schöbel… - Regulated Systems for …, 2008 - Springer
… The linear monotelomer 2-(2,7-octadienyloxy)ethanol (1) can be hydrogenated to its saturated derivative 2-octyloxy-ethanol, which can be used as plasticizer alcohols for polymers like …
Number of citations: 26 link.springer.com
T Dan, D Wang, RL Jin, HP Zhang, TT Zhou… - Journal of dairy …, 2017 - Elsevier
Lactic acid bacteria (LAB) are industrially important bacteria that are widely used in the fermented food industry, especially in the manufacture of yogurt. Characteristic flavors are …
Number of citations: 95 www.sciencedirect.com
C Loffredo, PAR Pires, M Imran, OA El Seoud - Dyes and Pigments, 2013 - Elsevier
Solvent polarizability has been previously determined by using the solvatochromic probe 3,20-di-tert-butyl-2,2,21,21-tetramethyl-3,5,7,9,11,13,15,17,19-docosanonaene whose …
Number of citations: 22 www.sciencedirect.com

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